3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
The compound is a complex organic molecule with multiple functional groups including a furan ring, a phenol group, and a pyrazolo[1,5-c][1,3]oxazine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a phenol group (a benzene ring with a hydroxyl group), and a pyrazolo[1,5-c][1,3]oxazine ring (a fused ring system containing nitrogen and oxygen atoms) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the phenol group might undergo reactions typical of alcohols, such as esterification or oxidation. The furan ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the phenol group would likely make the compound somewhat soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis of new heterocyclic compounds incorporating furan and pyrazole moieties is a significant area of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of novel purine analogues incorporating the furan nucleus through convenient synthetic routes highlights the versatility of furan derivatives in constructing complex heterocyclic systems (Mostafa & Nada, 2015). Additionally, the study on cyclic oxalyl compounds' reactions with hydrazines or hydrazones, leading to the synthesis of pyrazolo[4,3-d]oxazinone derivatives, emphasizes the diverse reactivity and potential utility of these heterocyclic frameworks in synthesizing bioactive molecules (Şener et al., 2002).
Antimicrobial Activity
Compounds featuring heterocyclic structures have been explored for their antimicrobial properties. The synthesis and antimicrobial activity evaluation of a novel series of pyrazoline derivatives bearing 1,4-benzoxazinone suggest the potential of these heterocyclic compounds in developing new antimicrobial agents (Raviteja, Lingaiah, & Rajeeva, 2017).
Catalytic Applications
Research into the synthesis of benzoxazine and oxazine derivatives, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, demonstrates the utility of furan derivatives in synthesizing heterocyclic compounds with potential applications in catalysis and material science (Reddy et al., 2012).
Luminescent Properties
The study on the synthesis, structure, and luminescent property of heterocyclic compounds, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, provides insights into the potential application of these compounds in developing luminescent materials (Tang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(26-18)19-5-2-8-25-19/h1-10,17,20,24H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPLUBCGJLYOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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